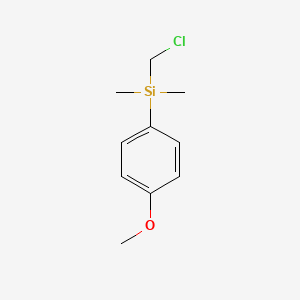
(Chloromethyl)(4-methoxyphenyl)dimethylsilane
Vue d'ensemble
Description
(Chloromethyl)(4-methoxyphenyl)dimethylsilane is an organosilicon compound with the molecular formula C10H15ClOSi and a molecular weight of 214.76 g/mol . This compound is characterized by the presence of a chloromethyl group, a methoxyphenyl group, and two methyl groups attached to a silicon atom. It is commonly used in organic synthesis and material science due to its unique chemical properties.
Méthodes De Préparation
The synthesis of (Chloromethyl)(4-methoxyphenyl)dimethylsilane typically involves the reaction of (4-methoxyphenyl)dimethylsilanol with thionyl chloride (SOCl2) under anhydrous conditions . The reaction proceeds as follows:
(4-methoxyphenyl)dimethylsilanol+SOCl2→this compound+SO2+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(Chloromethyl)(4-methoxyphenyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.
Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids under appropriate conditions.
Reduction Reactions: The compound can be reduced to form silane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases (e.g., NaOH), acids (e.g., HCl), and solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) .
Applications De Recherche Scientifique
(Chloromethyl)(4-methoxyphenyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of (Chloromethyl)(4-methoxyphenyl)dimethylsilane involves the formation of covalent bonds with target molecules through its reactive chloromethyl group. This allows it to modify the structure and function of the target molecules, leading to various effects depending on the specific application. The methoxy group and the silicon atom also play roles in stabilizing the compound and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Similar compounds to (Chloromethyl)(4-methoxyphenyl)dimethylsilane include:
(Chloromethyl)(4-chlorophenyl)dimethylsilane: This compound has a similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
(Chloromethyl)dimethylphenylsilane: This compound lacks the methoxy group, making it less reactive in certain chemical reactions.
(Chloromethyl)dimethylsilanol: This compound has a hydroxyl group instead of a methoxyphenyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a reactive chloromethyl group and a stabilizing methoxyphenyl group, making it versatile for various applications.
Propriétés
IUPAC Name |
chloromethyl-(4-methoxyphenyl)-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClOSi/c1-12-9-4-6-10(7-5-9)13(2,3)8-11/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWPBMXFDSNCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](C)(C)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




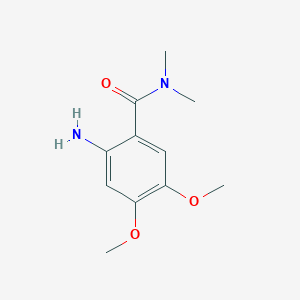
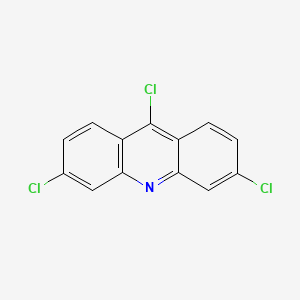
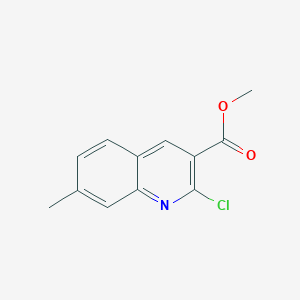


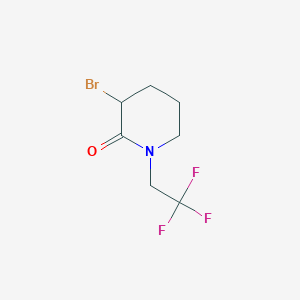
![5-Allyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B3246607.png)



![Ethyl 1-((3s,4s)-3-([1,1'-biphenyl]-4-ylmethyl)-4-hydroxychroman-7-yl)cyclopentanecarboxylate](/img/structure/B3246640.png)
![N-([1,1'-Biphenyl]-4-yl)-N-(2-(9,9-diphenyl-9H-fluoren-4-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B3246662.png)
